

2-Bromo-1-(4-fluorophenyl)propan-1-one

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(4-fluorophenyl)propan-1-one
Cat. No.:	B1282179

[Get Quote](#)

Technical Guide: 2-Bromo-1-(4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **2-Bromo-1-(4-fluorophenyl)propan-1-one**. This alpha-bromo ketone is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Molecular Structure and Properties

2-Bromo-1-(4-fluorophenyl)propan-1-one is a halogenated aromatic ketone. The presence of the bromine atom at the alpha position to the carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution, which is key to its utility as a synthetic building block.

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of **2-Bromo-1-(4-fluorophenyl)propan-1-one**.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-(4-fluorophenyl)propan-1-one	[1]
Molecular Formula	C ₉ H ₈ BrFO	[1] [2] [3]
Molecular Weight	231.06 g/mol	[1]
Exact Mass	229.974 g/mol	[3]
Canonical SMILES	CC(C(=O)C1=CC=C(C=C1)F)Br	[1] [2]
InChI Key	QKHHCXOSPQAAQI-UHFFFAOYSA-N	[1] [2]
CAS Number	345-94-8	[1] [2] [3] [4] [5] [6]
Physical State	Solid	[2]
Melting Point	35°C	[4]
Boiling Point	120-123 °C at 13 Torr	[4]
Density	1.488 g/cm ³ (Predicted)	[4]
LogP	2.79180	[3]

Synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one

The synthesis of **2-Bromo-1-(4-fluorophenyl)propan-1-one** is typically achieved through the alpha-bromination of its corresponding ketone precursor, 1-(4-fluorophenyl)propan-1-one. This reaction is a classic example of an acid-catalyzed alpha-halogenation of a ketone.[\[7\]](#)

Experimental Protocol: Alpha-Bromination of 1-(4-fluorophenyl)propan-1-one

This protocol is a representative method for the synthesis of the title compound.

Materials:

- 1-(4-fluorophenyl)propan-1-one
- Bromine (Br_2)
- Acetic Acid (glacial)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. The rate of addition

should be controlled to maintain the reaction temperature below 10°C. The characteristic red-brown color of bromine should dissipate as it reacts.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into a larger beaker containing ice water. This will precipitate the crude product.
- **Work-up:** Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-Bromo-1-(4-fluorophenyl)propan-1-one**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography on silica gel.

Molecular and Reaction Visualization

The following diagrams illustrate the molecular structure and a simplified workflow for the synthesis of **2-Bromo-1-(4-fluorophenyl)propan-1-one**.

Caption: 2D representation of the molecular structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-(4-fluorophenyl)propan-1-one | C9H8BrFO | CID 13051652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-1-(4-fluorophenyl)-1-propanone | CAS#:345-94-8 | Chemsoc [chemsoc.com]
- 4. 2-bromo-1-(4-fluorophenyl)propan-1-one CAS#: 345-94-8 [m.chemicalbook.com]
- 5. 2-bromo-1-(4-fluorophenyl)propan-1-one | 345-94-8 [chemicalbook.com]
- 6. 345-94-8 CAS MSDS (2-bromo-1-(4-fluorophenyl)propan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Bromo-1-(4-fluorophenyl)propan-1-one molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282179#2-bromo-1-4-fluorophenyl-propan-1-one-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com